

# Application Notes and Protocols for AC-73 Administration in Animal Cancer Models

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## Compound of Interest

Compound Name: AC-73

Cat. No.: B1665390

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## Introduction

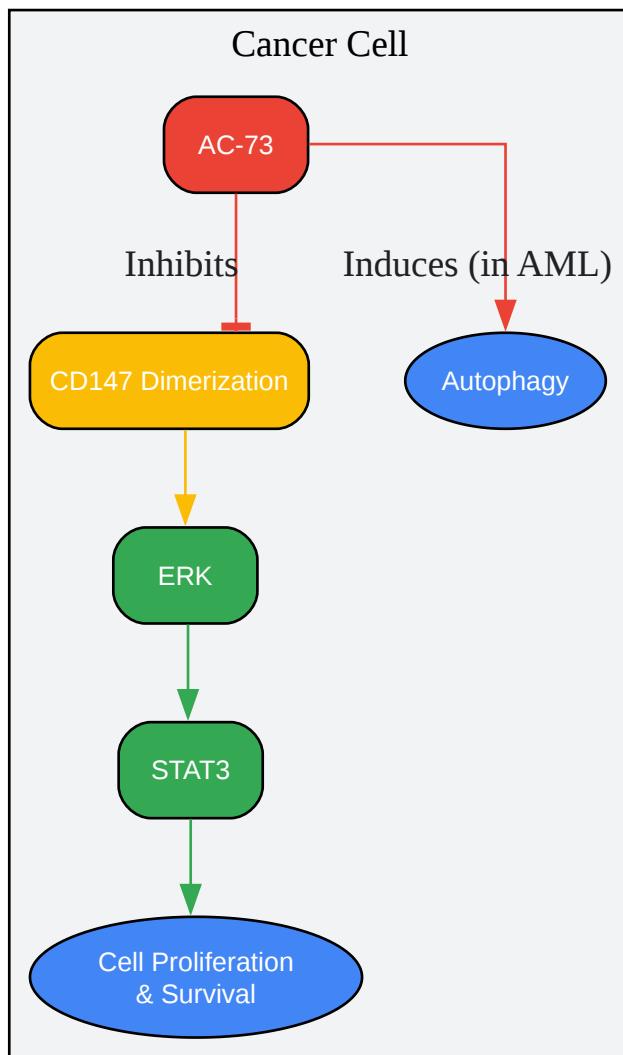
**AC-73** is a novel small-molecule inhibitor targeting CD147 (also known as Basigin or EMMPRIN), a transmembrane glycoprotein overexpressed in various malignancies.<sup>[1][2]</sup> Upregulation of CD147 is associated with tumor progression, metastasis, and resistance to chemotherapy.<sup>[3]</sup> **AC-73** exerts its anti-neoplastic effects by disrupting CD147 dimerization, which in turn inhibits downstream signaling pathways crucial for cancer cell survival and proliferation, primarily the ERK/STAT3 pathway.<sup>[2][3][4]</sup> Furthermore, **AC-73** has been shown to induce autophagy in leukemic cells.<sup>[3]</sup> These mechanisms of action make **AC-73** a promising candidate for cancer therapy, both as a monotherapy and in combination with existing chemotherapeutic agents.<sup>[3]</sup>

This document provides detailed application notes and protocols for the administration of **AC-73** in preclinical animal models of cancer, with a focus on hepatocellular carcinoma and acute myeloid leukemia. The information is compiled from various in vivo studies to guide researchers in designing and executing their own experiments.

## Mechanism of Action: Signaling Pathway

**AC-73** targets the cell surface glycoprotein CD147, preventing its homodimerization. This disruption inhibits the activation of the downstream ERK/STAT3 signaling cascade, which is frequently hyperactivated in cancer and plays a pivotal role in cell proliferation, survival, and

invasion. Additionally, in acute myeloid leukemia (AML) cells, **AC-73** has been observed to induce autophagy.[3]



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Caption: Mechanism of action of **AC-73**.

## Quantitative Data Summary

The following tables summarize the quantitative data gathered from preclinical studies of **AC-73** in various animal models.

Table 1: **AC-73** Dosing and Formulation in Animal Models

Animal Model	Cancer Type/Indication	Formulation /Vehicle	Dosing Regimen	Administration Route	Reference(s)
Nude Mice	Not specified (Toxicity study)	Cremophor EL/ethanol	25 mg/kg/day	Intraperitoneal (i.p.)	[4]
Nude Mice	Not specified (Toxicity study)	Cremophor EL/ethanol	50 mg/kg/day	Intraperitoneal (i.p.)	[4]
Male BALB/c nu/nu mice	Hepatocellular Carcinoma (Metastasis model)	Not specified	25-50 mg/kg for 4 weeks	Not specified	[2]
Mice	Chronic Colitis (Fibrosis model)	10% DMSO/40% PEG 300/5% Tween 80	20 mg/kg, three times a week	Intraperitoneal (i.p.)	[5]

Table 2: In Vivo Efficacy and Toxicity of AC-73

Animal Model	Cancer Type/Indication	Efficacy Endpoint	Results	Toxicity Observations	Reference(s)
Nude Mice	Not specified	N/A	N/A	No significant change in body weight or serum ALT/AST levels at 25 and 50 mg/kg/day for 20 days.	[4]
Male BALB/c nu/nu mice	Hepatocellular Carcinoma	Incidence of metastatic foci	Significantly decreased	Not specified	[2]

## Experimental Protocols

### Protocol 1: General Toxicity Assessment of AC-73 in Nude Mice

This protocol is designed to assess the general toxicity of **AC-73**.

#### 1. Animal Model:

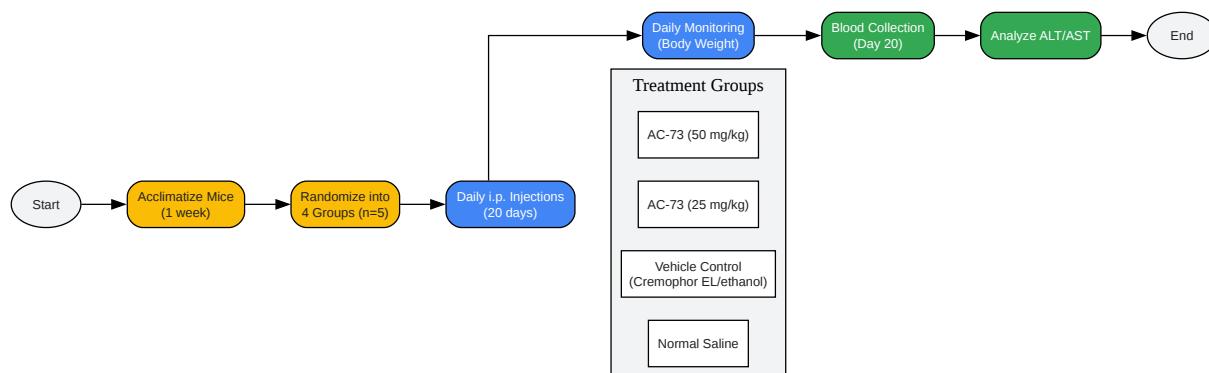
- Species: Mouse
- Strain: Nude mice (e.g., BALB/c nude)
- Age: 6 weeks old
- Sex: Male

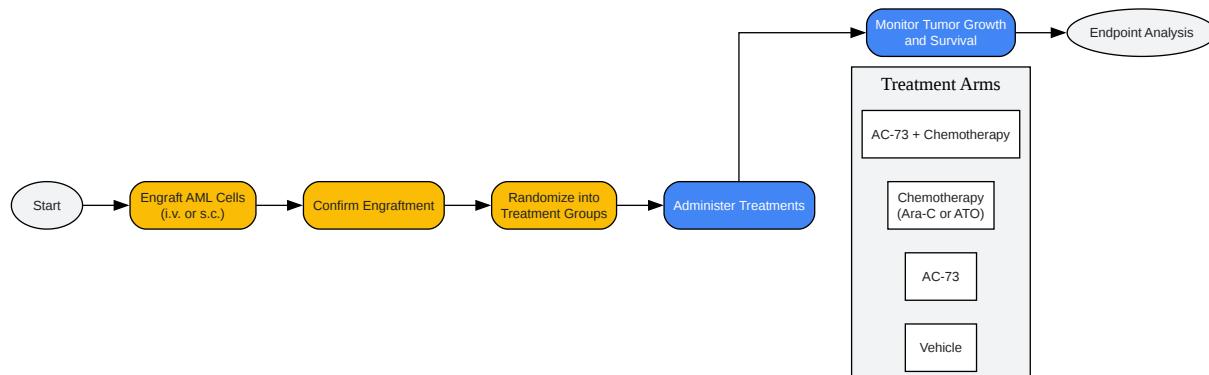
#### 2. Materials:

- **AC-73**

- Vehicle: Cremophor EL/ethanol solution
- Normal saline
- Standard laboratory animal diet and water
- Animal balance
- Blood collection supplies
- ALT/AST assay kits

### 3. Experimental Workflow:





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## References

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- 3. The small-molecule compound AC-73 targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. CD147 Targeting by AC-73 Induces Autophagy and Reduces Intestinal Fibrosis Associated with TNBS Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]

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